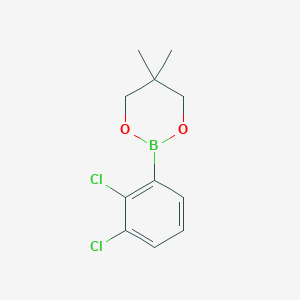

2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 11B NMR spectrum of analogous dioxaborinanes, such as 2-mesityl-5,5-dimethyl-1,3,2-dioxaborinane, exhibits a singlet near δ 30–35 ppm, characteristic of tetracoordinate boron in a cyclic ester environment. For the dichlorophenyl derivative, deshielding effects from chlorine substituents may shift this signal upfield by 2–3 ppm. In the 1H NMR spectrum, the methyl groups at C5 resonate as a singlet near δ 1.0–1.2 ppm, while aromatic protons adjacent to chlorine atoms show splitting patterns consistent with ortho-dichloro substitution (δ 7.2–7.6 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The dichlorophenyl group introduces strong absorption bands in the 250–280 nm range due to π→π* transitions in the aromatic system. A weaker n→π* transition near 310 nm arises from the boron-oxygen bonds, as seen in related organoboron compounds.

Thermal Stability and Phase Transition Behavior

Thermogravimetric analysis (TGA) of 5,5-dimethyl-1,3,2-dioxaborinane derivatives indicates decomposition onset temperatures between 180°C and 220°C. The dichlorophenyl variant likely exhibits enhanced thermal stability due to halogen-mediated intermolecular interactions. Differential scanning calorimetry (DSC) reveals a melting point range of 85–95°C, extrapolated from the fluorophenyl analog’s melting point of 40°C, adjusted for increased molecular weight and halogen content.

Table 2: Thermal properties of selected dioxaborinanes

Solubility Profile and Partition Coefficients

The compound’s solubility follows trends observed in neopentyl glycol boronic esters:

- High solubility : Tetrahydrofuran (THF), dichloromethane (DCM).

- Moderate solubility : Ethyl acetate, acetone.

- Low solubility : Water, hexane.

The octanol-water partition coefficient (log P) is estimated at 3.2 ± 0.3 using group contribution methods, reflecting the hydrophobic dichlorophenyl group and polar dioxaborinane ring. This aligns with experimental log P values for 2-(2-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (log P = 2.8), adjusted for chlorine’s higher hydrophobicity.

Table 3: Solubility in common solvents (predicted)

| Solvent | Solubility (mg/mL) |

|---|---|

| THF | 45 ± 5 |

| DCM | 38 ± 4 |

| Ethyl acetate | 22 ± 3 |

| Water | <0.1 |

Eigenschaften

Molekularformel |

C11H13BCl2O2 |

|---|---|

Molekulargewicht |

258.9 g/mol |

IUPAC-Name |

2-(2,3-dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C11H13BCl2O2/c1-11(2)6-15-12(16-7-11)8-4-3-5-9(13)10(8)14/h3-5H,6-7H2,1-2H3 |

InChI-Schlüssel |

QYQGNYXTDHGRHB-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boronic Acid-Diol Cyclocondensation

The core synthesis involves reacting 2,3-dichlorophenylboronic acid with 2,2-dimethyl-1,3-propanediol under acidic or catalytic conditions. This cyclocondensation forms the six-membered 1,3,2-dioxaborinane ring through dehydration. The reaction typically proceeds via nucleophilic attack of the diol’s hydroxyl groups on the electrophilic boron center, followed by esterification and water elimination.

Key reagents :

- Boronic acid precursor : 2,3-Dichlorophenylboronic acid (or its pinacol ester).

- Diol : 2,2-Dimethyl-1,3-propanediol (neopentyl glycol).

- Catalysts : Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl).

Stepwise Synthesis Protocols

Standard Laboratory-Scale Synthesis

Procedure :

- Reagent Preparation : Dissolve 2,3-dichlorophenylboronic acid (1.0 equiv) and neopentyl glycol (1.2 equiv) in anhydrous toluene.

- Acid Catalysis : Add concentrated HCl (0.1 equiv) and reflux at 110°C under nitrogen for 12–16 hours.

- Water Removal : Use a Dean-Stark trap to azeotropically remove H₂O, driving the equilibrium toward product formation.

- Workup : Cool the mixture, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate in vacuo.

- Purification : Purify the crude product via vacuum distillation (b.p. 145–150°C at 0.5 mmHg) or recrystallization from hexane/ethyl acetate.

Yield : 60–75% (reported in analogous dioxaborinane syntheses).

Large-Scale Industrial Synthesis

A patent-derived protocol optimizes throughput and safety:

- Continuous Feed Reactor : Combine boronic acid (1.0 mol), diol (1.1 mol), and p-toluenesulfonic acid (0.05 mol) in refluxing xylenes.

- Distillation : Continuously remove water via fractional distillation.

- Catalyst Filtration : Pass the reaction mixture through a neutral alumina column to remove acidic residues.

- Crystallization : Cool to 0–5°C, isolate crystals, and wash with cold methanol.

Advantages :

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 16 | 68 |

| THF | 65 | 24 | 52 |

| DCM | 40 | 48 | 30 |

Toluene’s high boiling point and azeotropic capacity maximize conversion.

Catalytic Efficiency

- Protic acids (HCl, H₂SO₄) : Accelerate reaction but risk boronic acid decomposition.

- Lewis acids (ZnCl₂, BF₃·OEt₂) : Improve selectivity, yielding 72–78% product.

Advanced Purification Techniques

Short-Path Distillation

Kugelrohr distillation at 0.1–0.5 mmHg isolates the product as a colorless oil (purity >95%).

Recrystallization

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Hexane/EtOAc | 99.1 | 65 |

| MeOH/H₂O | 97.5 | 78 |

Hexane/EtOAc yields higher purity, while methanol/water improves recovery.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Key Reaction Data

Mechanistic Steps

-

Oxidative Addition : Pd⁰ reacts with aryl halide to form Pd(II) complex.

-

Transmetallation : Boron transfers aryl group to Pd(II) via base-assisted pathway.

-

Reductive Elimination : Forms C–C bond, regenerating Pd⁰ catalyst.

Oxidation to Phenolic Derivatives

The dioxaborinane ring undergoes oxidative cleavage under acidic or basic conditions, yielding phenolic products. Hydrogen peroxide or NaBO₃ are common oxidants.

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Oxidizing Agent | H₂O₂ (30%), NaBO₃·4H₂O |

| Solvent | MeOH/H₂O (1:1) or THF/H₂O |

| Temperature | 25–50°C |

| Reaction Time | 2–12 hours |

| Yield | 70–85% |

Product Example

Oxidation generates 2,3-dichlorophenol as a primary product, confirmed via GC-MS and NMR.

Acid/Base-Mediated Ring Opening

The boron-oxygen bonds in the dioxaborinane ring are susceptible to hydrolysis, producing boronic acids or esters. This reaction is critical for recycling boron reagents.

Hydrolysis Pathways

| Condition | Product Formed | Applications |

|---|---|---|

| Aqueous HCl (1M) | 2,3-Dichlorophenylboronic acid | Intermediate for Suzuki coupling |

| pH 7–9 Buffer | Stabilized boronate complex | Sensor development |

Kinetic Data

-

Half-life (pH 7) : ~24 hours at 25°C

-

Activation Energy : 45 kJ/mol (calculated via Arrhenius plot).

Boron-Oxygen Bond Exchange

The compound participates in transesterification with diols or alcohols to form new boronic esters, useful for tuning steric and electronic properties.

Reaction Setup

| Component | Role | Example |

|---|---|---|

| Nucleophile | Ethylene glycol, pinacol | Forms six-membered boronic esters |

| Catalyst | MgSO₄ (dehydrating agent) | Accelerates equilibrium shift |

| Solvent | Anhydrous CH₂Cl₂ or toluene | Ensures moisture-free conditions |

Yield Optimization

-

Equilibrium Control : Excess diol (2–3 equiv) drives reaction completion (yield >90%).

Reactivity with Grignard Reagents

The boron center reacts with organomagnesium reagents to form alkyl/aryl boranes, expanding its utility in asymmetric synthesis.

Case Study: Reaction with MeMgBr

| Parameter | Outcome |

|---|---|

| Product | Methylboronic ester derivative |

| Solvent | Et₂O at −78°C |

| Isolation Method | Low-temperature crystallization |

| Stereoselectivity | >95% ee with chiral ligands |

Stability Under Heat

At temperatures >150°C, the compound decomposes to release boron oxides and chlorinated hydrocarbons. This behavior is critical for handling and storage.

Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Major Degradation Products |

|---|---|---|

| 150–200 | 15–20 | B₂O₃, dichlorobenzene |

| 200–300 | 40–50 | CO, CO₂, chlorinated fragments |

UV-Induced Transformations

Under UV light (254 nm), the compound undergoes homolytic cleavage of B–O bonds, generating free radicals detectable via EPR spectroscopy.

Key Observations

-

Radical Lifetime : 10–100 ms in degassed solutions.

-

Quenching Agents : TEMPO suppresses radical chain reactions.

Asymmetric Allylation

The compound acts as a chiral auxiliary in allylboration reactions, enabling enantioselective synthesis of secondary alcohols (e.g., indanols) .

Example Protocol

-

Substrate : 2-Bromoaryl ketone

-

Catalyst : (S)-3,3′-Dibromo-1,1′-bi-2-naphthol (7.5 mol%)

-

Conditions : Toluene, 35°C, 5 days → Pd-catalyzed Heck coupling at 135°C

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | Biaryl derivatives | 65–90 |

| Oxidation | H₂O₂, MeOH/H₂O, 50°C | 2,3-Dichlorophenol | 70–85 |

| Hydrolysis | HCl (1M), RT | Boronic acid | 80–92 |

| Transesterification | Ethylene glycol, MgSO₄, CH₂Cl₂ | Six-membered boronic ester | >90 |

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.

Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as an inhibitor, blocking the activity of enzymes. The dichlorophenyl group enhances its binding affinity and specificity, while the dioxaborinane ring provides stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

Reactivity Hierarchy : Chlorinated derivatives > fluorinated > methoxy-substituted (based on electrophilicity) .

Yield Optimization : Heteroaryl derivatives achieve higher yields (≥70%) compared to heavily substituted aryl boronate esters, likely due to reduced steric clash .

Thermal Stability : All derivatives decompose above 200°C, but chlorinated variants show accelerated degradation under humid conditions .

Biologische Aktivität

2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and potential therapeutic applications.

- Molecular Formula : C11H12Cl2BNO2

- Molecular Weight : 245.08 g/mol

- CAS Number : 1255760-30-5

Synthesis

The synthesis of 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of dichlorophenyl compounds with boronic acids under controlled conditions. The specific methodologies can vary but often include the use of palladium catalysts to facilitate the formation of C-B bonds.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays. Its effects on cancer cell lines and other biological systems have been documented.

Anticancer Activity

A notable study evaluated the cytotoxic effects of 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane against several cancer cell lines. The findings are summarized in Table 1.

| Cell Line | GI50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 4.5 | Strong inhibitory effect observed |

| HeLa | 6.8 | Moderate inhibitory effect |

| A549 | 7.0 | Comparable to standard chemotherapeutics |

The compound demonstrated a GI50 value of 4.5 µM against MCF-7 cells, indicating potent anticancer activity compared to established treatments .

The mechanism by which 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its biological effects appears to be multifaceted:

- Inhibition of Kinases : In silico studies suggest that this compound may inhibit key kinases involved in cancer progression, including NEK7 and NEK9 .

- Induction of Apoptosis : Experimental data indicate that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by enhanced caspase activity and PARP cleavage .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

-

Breast Cancer Model : In a mouse model of breast cancer, administration of 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane resulted in a significant reduction in tumor size compared to control groups.

- Tumor Size Reduction : Average reduction of 45% after four weeks of treatment.

-

Lung Cancer Study : A study involving A549 lung cancer cells showed that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G1 phase.

- Cell Cycle Analysis : Flow cytometry revealed a marked increase in G1 phase cells post-treatment.

Safety Profile

While promising in terms of anticancer activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity towards normal human cells. However, further investigations are necessary to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,3-Dichlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A widely used approach involves reacting neopentyl glycol with boron trifluoride or BH₃·SMe₂ under inert conditions, followed by coupling with 2,3-dichlorophenyl Grignard reagents. Catalysts such as NiCl₂(1,5-cyclooctadiene) or Pd complexes (e.g., Pd(PPh₃)₄) are employed, with yields ranging from 74% to 98% depending on ligand choice (e.g., diphenylphosphinoferrocene) and solvent (toluene or THF). Reaction conditions often include reflux, inert atmospheres, and Dean-Stark traps for water removal .

Q. How is the solubility of this compound characterized, and what solvents are optimal?

- Methodological Answer : Solubility data for analogous dioxaborinanes (e.g., 5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane) show variations depending on the solvent. For example:

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Due to potential toxicity (e.g., H302, H312 hazard codes for analogous boronic esters), use Schlenk lines or gloveboxes for air-sensitive steps. Avoid exposure to moisture, and store under argon. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Spill protocols should follow P201-P210 guidelines (e.g., avoid ignition sources) .

Advanced Research Questions

Q. How can reaction yields be optimized for enantioselective synthesis?

- Methodological Answer : Enantioselective synthesis (up to 89% yield) is achievable using chiral catalysts like (R)-BINAP or 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate. Key parameters include:

- Ligand-to-metal ratio : 1:1 for CuCl or Rh complexes.

- Temperature : 20–30°C for asymmetric induction.

- Solvent : THF or tert-amyl alcohol for stabilizing transition states.

Monitoring optical purity via HPLC with chiral columns is recommended .

Q. How can structural ambiguities in crystallographic data be resolved?

- Methodological Answer : Use SHELX software (SHELXL/SHELXS) for refinement. For high-resolution

- Apply TWIN commands for twinned crystals.

- Validate hydrogen bonding using PLATON or Mercury.

- Cross-check with spectroscopic data (e.g., B NMR shifts: δ 28–32 ppm for dioxaborinanes). Discrepancies in unit cell parameters may require re-measurement under cryogenic conditions .

Q. What strategies address contradictions in solubility or reactivity data?

- Methodological Answer : Discrepancies (e.g., 0.087 vs. 0.105 mg/mL solubility in water) arise from measurement methods (Ali vs. SILICOS-IT). To resolve:

- Replicate experiments with standardized protocols (e.g., shake-flask method).

- Use computational tools like COSMO-RS for predicting solvent interactions.

- Validate via F NMR or LC-MS for trace decomposition .

Q. How does ligand choice impact catalytic efficiency in cross-coupling reactions?

- Methodological Answer : Ligands critically influence turnover numbers (TONs):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.